An In-depth Technical Guide to 5-methyl-1H-pyrazole Hydrochloride (CAS 5932-27-4)
An In-depth Technical Guide to 5-methyl-1H-pyrazole Hydrochloride (CAS 5932-27-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1H-pyrazole hydrochloride, with the corrected CAS number 119760-62-2 , is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, safety and handling, and applications of 5-methyl-1H-pyrazole hydrochloride, with a focus on its utility in the synthesis of bioactive molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 119760-62-2 | [2] |
| Molecular Formula | C4H7N2Cl | [2] |
| Molecular Weight | 118.57 g/mol | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
| Solubility | The hydrochloride salt is expected to have good solubility in water and polar protic solvents like methanol and ethanol due to its ionic nature. It is predicted to be soluble in polar aprotic solvents like DMSO and DMF.[3] | Predicted |
| Melting Point | Not explicitly reported for the hydrochloride salt. For comparison, the related compound 4-methylpyrazole hydrochloride has a melting point of 157-159 °C.[4] | Inferred |
Spectral Data for Characterization
Detailed spectral data for 5-methyl-1H-pyrazole hydrochloride is not widely published. However, the expected spectral characteristics can be inferred from data on closely related pyrazole derivatives.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two protons on the pyrazole ring, and a broad signal for the N-H proton, which may be exchangeable with D₂O. The chemical shifts will be influenced by the protonation of the pyrazole ring. For the related 5-methyl-1H-pyrazole-3-carboxylic acid, the methyl protons appear around 2.2-2.3 ppm and the ring proton as a singlet around 6.4 ppm in D₂O.[5]
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¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the three carbons of the pyrazole ring, with their chemical shifts influenced by the electron distribution in the protonated ring.
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FT-IR: The infrared spectrum will likely exhibit characteristic peaks for N-H stretching (as a broad band due to the hydrochloride), C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrazole ring, and N-H bending. For comparison, the IR spectrum of pyrazole shows characteristic bands for these vibrations.[6]
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Mass Spectrometry: The mass spectrum of the free base (5-methyl-1H-pyrazole) would show a molecular ion peak corresponding to its molecular weight (82.10 g/mol ). The hydrochloride salt itself would likely dissociate in the mass spectrometer.
Safety and Handling
5-methyl-1H-pyrazole hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
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Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep under an inert atmosphere.[2]
Applications in Synthesis and Drug Discovery
The pyrazole nucleus is a cornerstone in the development of numerous pharmaceuticals.[1] 5-methyl-1H-pyrazole hydrochloride serves as a versatile starting material for the synthesis of more complex molecules, primarily through reactions involving the pyrazole ring nitrogens and the functionalization of the ring itself.
Logical Workflow for the Utilization of Pyrazole Building Blocks
Caption: Synthetic utility of 5-methyl-1H-pyrazole hydrochloride.
Synthesis of Bioactive Molecules
5-methyl-1H-pyrazole hydrochloride can be utilized in various synthetic transformations to generate libraries of compounds for biological screening. The free base, which can be easily generated by neutralization, is a key nucleophile.
1. N-Alkylation and N-Arylation:
The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce diverse substituents. This is a common strategy in drug design to modulate the physicochemical properties and biological activity of the final compound.
Exemplary Protocol for N-Alkylation (General):
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Deprotonation: To a solution of 5-methyl-1H-pyrazole (liberated from its hydrochloride salt by treatment with a base like sodium bicarbonate) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature.
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Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.
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Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Rationale: The deprotonation of the pyrazole nitrogen increases its nucleophilicity, facilitating the subsequent SN2 reaction with the alkyl halide. The choice of base and solvent is crucial for efficient reaction and to avoid side reactions.
2. Ring Functionalization:
The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce functional groups that can be further modified.
3. Condensation Reactions:
The reactive nitrogen atoms of the pyrazole ring can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems, which are often found in biologically active molecules.
Example Application in Prostate Cancer Research:
A series of novel 5-methyl-1H-pyrazole derivatives have been designed and synthesized as potential antiprostate cancer agents.[7] These compounds were developed as androgen receptor (AR) antagonists, a key target in the treatment of prostate cancer.[7] The synthetic strategies often involve the initial construction of a substituted pyrazole ring, which could be derived from precursors like 5-methyl-1H-pyrazole.
Experimental Workflow for the Synthesis of a Pyrazole-based Bioactive Compound
Caption: A generalized synthetic route to a pyrazole-based drug candidate.
Conclusion
5-methyl-1H-pyrazole hydrochloride (CAS 119760-62-2) is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development. Its straightforward reactivity and the established pharmacological importance of the pyrazole scaffold make it an attractive starting material for medicinal chemists. This guide provides a foundational understanding of its properties, safe handling, and synthetic utility, encouraging further exploration of its potential in the development of novel therapeutic agents.
References
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PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. [Link]
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Li, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113–1124. [Link]
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